4-Acetamido-2-methylphenyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2-methylphenyl acetate typically involves the acetylation of 2-amino-4-methylphenol with acetic anhydride . The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid by-product .
Industrial Production Methods: the general approach would likely involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-2-methylphenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetamido-2-methylphenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity . The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
2-Acetamido-4-methylphenol: Similar structure but lacks the acetate group.
4-Acetamido-2-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
2-Acetamido-4-methylphenyl acetate: The compound itself.
Uniqueness: 4-Acetamido-2-methylphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of an acetylamino group and an acetate ester makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
46420-19-3 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4-acetamido-2-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-10(12-8(2)13)4-5-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) |
InChI Key |
CJWGHQUZDOJSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
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